Bay-55-9837

Description

Properties

IUPAC Name |

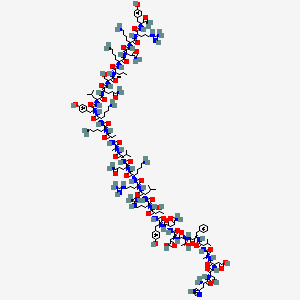

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMJBXFCQMBYCP-ZBLLYJRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C167H270N52O46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3742.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463930-25-8 |

Source

|

| Record name | BAY-55-9837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463930258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-55-9837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD60KZ8RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bay-55-9837: A Selective VPAC2 Receptor Agonist

This guide provides a comprehensive technical overview of Bay-55-9837, a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to the study and application of this peptide agonist. The information herein is synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound in Modern Research

This compound is a synthetic peptide that has garnered significant interest in various therapeutic areas due to its high selectivity for the VPAC2 receptor, a G protein-coupled receptor (GPCR). This selectivity is crucial, as the VPAC2 receptor is implicated in a range of physiological processes, including glucose homeostasis and neuronal function.[1][2][3] Notably, this compound has been investigated for its potential in treating type 2 diabetes by stimulating glucose-dependent insulin secretion.[2][3] More recently, it has emerged as a promising tool in the study of neurodegenerative diseases, specifically Spinal Muscular Atrophy (SMA), where it has been shown to increase the levels of the essential Survival Motor Neuron (SMN) protein.[4] This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical application in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a 31-amino acid peptide with a C-terminal amidation, a modification that enhances its stability and activity.[1][5][6] Its structure was engineered through site-directed mutagenesis based on the sequences of Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) to achieve its high selectivity for the VPAC2 receptor.[2]

| Property | Value | Source(s) |

| Molecular Formula | C167H270N52O46 | [1][5][7] |

| Molecular Weight | 3742.29 g/mol | [1][5][7] |

| Amino Acid Sequence | HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH2 | [1][5] |

| CAS Number | 463930-25-8 | [1][5][7] |

| Purity | ≥95% (typically determined by HPLC) | [1][5][6] |

| Solubility | Soluble in water to at least 2 mg/mL | [1][5] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at -20°C for long-term stability | [5][8] |

Mechanism of Action: Selective Activation of the VPAC2 Receptor

The primary mechanism of action of this compound is its function as a potent and highly selective agonist of the VPAC2 receptor.[1][5][6][8] This selectivity is a key attribute, as it minimizes off-target effects that could arise from the activation of the related VPAC1 and PAC1 receptors.[5][6]

Receptor Binding and Selectivity

This compound exhibits a high binding affinity for the VPAC2 receptor, with a dissociation constant (Kd) of 0.65 nM.[1][8] Its selectivity for VPAC2 over VPAC1 and PAC1 is significant, as demonstrated by competition binding and functional assays.[5][6]

| Receptor | EC50 (cAMP accumulation) | IC50 (Competition binding) |

| VPAC2 | 0.4 nM | 60 nM |

| VPAC1 | 100 nM | 8700 nM |

| PAC1 | >1000 nM | >10000 nM |

Data sourced from Tocris Bioscience and R&D Systems.[5][6]

Downstream Signaling Pathways

Upon binding to the VPAC2 receptor, a Gs-coupled GPCR, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of this compound.

In the context of its effects on SMN protein levels, research has shown that this compound-mediated VPAC2 activation leads to the stimulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4] The activation of p38 MAPK is believed to enhance the stability of the SMN2 mRNA, leading to increased translation and ultimately higher levels of the SMN protein.[4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and published research.

In Vitro Characterization

This assay is fundamental for determining the functional potency (EC50) of this compound as a VPAC2 receptor agonist. The principle is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following cell stimulation.

Methodology:

-

Cell Culture: Culture cells expressing the VPAC2 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human VPAC2 receptor) in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Stimulation:

-

Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Prepare serial dilutions of this compound in the same medium.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells using 0.1 M HCl to stop the reaction and stabilize the cAMP.

-

cAMP Quantification (ELISA):

-

Use a commercial cAMP competitive ELISA kit.

-

Briefly, add standards and lysed cell samples to a goat anti-rabbit IgG-coated 96-well plate.

-

Add a fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit polyclonal antibody to cAMP to each well.

-

Incubate to allow competitive binding of sample/standard cAMP and labeled cAMP to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a p-nitrophenyl phosphate (pNPP) substrate, which is converted to a yellow product by the bound alkaline phosphatase.

-

Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cAMP concentration.[1][3][6][7]

-

-

Data Analysis: Construct a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

This assay is used to determine the binding affinity (IC50 or Ki) of this compound for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the VPAC2 receptor.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + radioligand (e.g., [125I]-VIP) + buffer.

-

Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competitor.

-

Competition: Cell membranes + radioligand + serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specified temperature and time to reach binding equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]

-

This protocol is used to assess the effect of this compound on the phosphorylation of p38 MAPK and the expression levels of SMN protein.[4]

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells or SMA patient-derived fibroblasts) and treat with this compound (e.g., 25 µM) for various time points or a fixed duration (e.g., 24 hours).[4]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against:

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK (as a loading control for p-p38)

-

SMN protein

-

A housekeeping protein (e.g., β-actin or GAPDH) as a loading control for SMN.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p38 signal to the total p38 signal and the SMN signal to the housekeeping protein signal.[4][11][12][13][14][15]

In Vivo Administration

This protocol describes the intraperitoneal (IP) injection of this compound in mice, a common method for assessing its in vivo efficacy.[4]

Methodology:

-

Animal Handling: All procedures must be approved by the institutional animal care and use committee (IACUC).

-

Reagent Preparation: Dissolve this compound in a sterile vehicle, such as phosphate-buffered saline (PBS) or sterile water, to the desired concentration (e.g., for a 0.2 mg/kg dose).[4]

-

Restraint: Gently restrain the mouse to expose the abdomen.

-

Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs.

-

Injection:

-

Insert a 25-30 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid is drawn back, confirming correct needle placement.

-

Inject the this compound solution.

-

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Conclusion

This compound is a powerful research tool with significant therapeutic potential. Its high selectivity for the VPAC2 receptor makes it an ideal probe for elucidating the physiological roles of this receptor and for exploring its potential as a drug target. The detailed molecular properties and experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, thereby advancing our understanding of VPAC2-mediated signaling in health and disease.

References

-

Hadwen, J., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Orphanet Journal of Rare Diseases, 9, 4. [Link]

-

Isca Biochemicals. (n.d.). Bay 55-9837. Retrieved from [Link]

-

Tsutsumi, M., et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453–1460. [Link]

-

BioCrick. (n.d.). Bay 55-9837. Retrieved from [Link]

-

Li, X., et al. (2021). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers in Endocrinology, 12, 706828. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]

-

University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]

-

Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 17-53. [Link]

-

Queen's University. (2012). Intraperitoneal Injection in Mice. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

TREAT-NMD. (2010). Semiquantitative Western Blot (quantification of SMN protein levels). Retrieved from [Link]

-

Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

-

University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

-

Ren, J., et al. (2008). Regulation of SMN Protein Stability. Molecular and Cellular Biology, 28(10), 3218–3226. [Link]

-

ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved from [Link]

-

Lefebvre, S., et al. (1995). Survival Motor Neuron Protein in Spinal Muscular Atrophy. Human Molecular Genetics, 4(10), 1903-1908. [Link]

-

Fallini, C., et al. (2011). The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons. Journal of Neuroscience, 31(10), 3571-3580. [Link]

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. treat-nmd.org [treat-nmd.org]

- 5. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. multispaninc.com [multispaninc.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. academic.oup.com [academic.oup.com]

- 15. jneurosci.org [jneurosci.org]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 18. research.vt.edu [research.vt.edu]

- 19. animalcare.ubc.ca [animalcare.ubc.ca]

Bay-55-9837: A Selective VPAC2 Receptor Agonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The exploration of novel molecular pathways that govern neuronal function and survival is a cornerstone of neuroscience research. Within this landscape, the vasoactive intestinal peptide (VIP) system, and specifically the VPAC2 receptor, has emerged as a compelling target for therapeutic intervention in a range of neurological disorders. This guide provides a comprehensive technical overview of Bay-55-9837, a potent and selective VPAC2 receptor agonist. We will delve into its mechanism of action, established preclinical applications, and detailed experimental protocols, offering a robust resource for scientists seeking to leverage this compound in their research endeavors. Our focus is to bridge foundational science with practical application, empowering researchers to design and execute well-controlled, insightful experiments.

Introduction to this compound: A Profile of a Selective Modulator

This compound is a synthetic peptide that acts as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3] Its high affinity for VPAC2 over the related VPAC1 and PAC1 receptors makes it a valuable tool for dissecting the specific roles of VPAC2-mediated signaling in complex biological systems.[1][3] Initially investigated for its potential in treating type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion, its applications in neuroscience have since become a significant area of research.[2][4]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆₇H₂₇₀N₅₂O₄₆ | [3] |

| Molecular Weight | 3742.29 g/mol | [3] |

| Sequence | HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-(NH₂) | [3] |

| Solubility | Soluble to 2 mg/ml in water | [3] |

| Storage | Store lyophilized peptide at -20°C. Reconstituted solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] | [5] |

Mechanism of Action: The VPAC2 Signaling Cascade

This compound exerts its biological effects by binding to and activating the VPAC2 receptor, a member of the G protein-coupled receptor (GPCR) family.[4] VPAC2 receptors are widely distributed throughout the central nervous system (CNS), including in key areas such as the cerebral cortex, hippocampus, thalamus, and hypothalamus.[4] Upon agonist binding, the VPAC2 receptor preferentially couples to the Gαs protein, initiating a cascade of intracellular events.

The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA).[4][6] Furthermore, a critical pathway for the neuro-centric applications of this compound is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This activation has been shown to be instrumental in its therapeutic effects, particularly in the context of neurodegenerative disease models.[1][2]

Research Applications in Neuroscience

Spinal Muscular Atrophy (SMA): A Promising Therapeutic Avenue

The most well-documented neuroscience application of this compound is in preclinical models of Spinal Muscular Atrophy (SMA).[1][7] SMA is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1] Research has demonstrated that this compound can increase SMN protein levels, thereby ameliorating the disease phenotype in mouse models.[1]

Causality of Experimental Choices: The rationale for using this compound in SMA stems from the discovery that activation of the p38 MAPK pathway can increase SMN protein expression.[1] As this compound is a known activator of this pathway and is capable of crossing the blood-brain barrier, it presented a logical candidate for investigation.[1]

Key Findings from Preclinical SMA Studies:

| Parameter | Observation | Mouse Model(s) | Source |

| SMN Protein Levels | ~2-fold increase in brain and spinal cord | SMAΔ7 and Taiw/Jax-SMA | [1] |

| Motor Function | Significant improvement in righting time | SMAΔ7 | [1] |

| Survival | Median survival increased from 14 to 19.5 days | SMAΔ7 | [1] |

| Survival | Median survival increased from 8 to 12 days | Taiw/Jax-SMA | [1] |

Detailed Experimental Protocol: In Vivo Administration in SMA Mouse Models

This protocol is synthesized from the methodology described by Hadwen et al. (2014).[1]

1. Animal Models:

- SMAΔ7 mice

- Taiw/Jax-SMA mice

2. Reagent Preparation:

- Dissolve this compound in sterile phosphate-buffered saline (PBS) or sterile water for injection.

- The recommended concentration for a 0.2 mg/kg dose will depend on the average weight of the mouse pups and the desired injection volume.

3. Dosing and Administration:

- Dosage: 0.2 mg/kg body weight.

- Route of Administration: Intraperitoneal (IP) injection using a 30-gauge needle.

- Treatment Schedule: Twice daily injections starting from postnatal day 1 (P1).

- Control Group: Administer an equal volume of the vehicle (PBS or sterile water) to a control group of SMA mice.

4. Assessment of Motor Function (Righting Time):

- Perform daily assessments of righting time.

- Place the mouse pup on its back on a flat surface.

- Measure the time it takes for the pup to right itself onto all four paws.

5. Western Blot Analysis for SMN Protein Levels:

- Euthanize mice 24 hours after the final dose.

- Harvest brain, spinal cord, muscle, and heart tissues.

- Prepare tissue lysates and perform standard western blot analysis using a primary antibody against the SMN protein.

- Use a loading control, such as actin or tubulin, for normalization.

// Nodes

Animal_Model [label="SMA Mouse Pups\n(e.g., SMAΔ7)", fillcolor="#F1F3F4", fontcolor="#202124"];

Genotyping [label="Genotyping at P0", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment_Group [label="Treatment Group:\nthis compound (0.2 mg/kg)\nTwice Daily IP Injections from P1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Control_Group [label="Control Group:\nVehicle\nTwice Daily IP Injections from P1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Monitoring [label="Daily Monitoring:\n- Weight Gain\n- Motor Function (Righting Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Endpoint [label="Endpoint:\n- Survival Analysis\n- Tissue Harvest", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analysis [label="Biochemical Analysis:\nWestern Blot for SMN Protein\n(Brain, Spinal Cord, Muscle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Animal_Model -> Genotyping;

Genotyping -> Treatment_Group;

Genotyping -> Control_Group;

Treatment_Group -> Monitoring;

Control_Group -> Monitoring;

Monitoring -> Endpoint;

Endpoint -> Analysis;

}

Sources

- 1. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]

- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of the VPAC2 Receptor Impairs Axon Outgrowth and Decreases Dendritic Arborization in Mouse Cortical Neurons by a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models | springermedicine.com [springermedicine.com]

Bay-55-9837: A Novel Host-Targeting Approach to Inhibit HIV-1 Viral Replication via VPAC2 Receptor Agonism

An In-depth Technical Guide for Researchers

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) pandemic continues to present significant therapeutic challenges, primarily due to the emergence of drug-resistant strains and the need for lifelong adherence to complex antiretroviral regimens. The exploration of novel mechanisms to disrupt the viral lifecycle is paramount. This technical guide delves into the unexpected anti-retroviral properties of Bay-55-9837, a compound initially developed for metabolic research. This compound is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a G protein-coupled receptor involved in various physiological processes.[1][2] Groundbreaking research has revealed that stimulation of the VPAC2 receptor by agonists like this compound significantly reduces HIV-1 viral replication.[1] Uniquely, this inhibition does not occur at the viral entry or reverse transcription stages but through a novel host-mediated mechanism that prevents the integration of HIV-1 cDNA into the host cell's genome.[3] This document provides a comprehensive overview of the pharmacology of this compound, its specific impact on the HIV-1 lifecycle, the implicated signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is a synthetic peptide originally investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion.[4] Its primary mechanism of action is the selective agonism of the VPAC2 receptor. The compound exhibits a high degree of selectivity for VPAC2 over the other related receptors, VPAC1 and PAC1, making it a precise tool for studying VPAC2-mediated signaling pathways.[1]

Table 1: Receptor Selectivity and Potency of this compound

| Receptor Target | Assay Type | Potency / Affinity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| VPAC2 | cAMP Accumulation | EC₅₀ | 0.4 | [1] |

| Competition Binding | IC₅₀ | 60 | [1] | |

| Competition Binding | Kd | 0.65 | [4] | |

| VPAC1 | cAMP Accumulation | EC₅₀ | 100 | [1] |

| Competition Binding | IC₅₀ | 8700 | [1] | |

| PAC1 | cAMP Accumulation | EC₅₀ | >1000 | [1] |

| | Competition Binding | IC₅₀ | >10000 |[1] |

This high selectivity ensures that observed biological effects can be confidently attributed to the activation of the VPAC2 receptor, minimizing off-target confounding variables.

Core Mechanism: Inhibition of HIV-1 Integration

The lifecycle of HIV-1 involves several distinct stages, each a potential target for antiretroviral therapy. These include viral entry (fusion and co-receptor binding), reverse transcription, integration, and viral maturation (protease-mediated cleavage).[5][6][7] this compound introduces a paradigm distinct from conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors.[8][9]

Studies have demonstrated that daily stimulation of VPAC2 receptors with specific agonists can inhibit productive HIV-1 infection (both X4 and R5 tropic strains) by up to 90% in both cell lines and primary peripheral blood mononuclear cells (PBMCs).[3] Crucially, this effect is not a result of:

-

Alterations in cell surface co-receptor (CXCR4/CCR5) expression.[3]

-

Induction of apoptosis in target cells.[3]

-

Blocking viral entry or the process of reverse transcription.[3]

Instead, the inhibitory action of this compound occurs at a post-entry stage. Evidence strongly indicates that VPAC2 receptor agonism exerts an inhibitory effect on the ability of the newly synthesized HIV-1 cDNA to integrate into the host cell's genome.[3] This blockade of the integration step is a critical disruption, as successful integration is required for the establishment of a productive, long-term infection and the formation of the latent viral reservoir.

Implicated Signaling Pathway

VPAC2 is a G protein-coupled receptor, and its activation by this compound initiates a downstream intracellular signaling cascade. While the precise link between this cascade and the inhibition of HIV-1 integration is an active area of research, studies in other fields have shown that VPAC2 activation can stimulate the p38 MAPK pathway.[10][11] It is plausible that this or other host cell signaling pathways, once activated, create an intracellular environment that is non-permissive for the HIV-1 pre-integration complex (PIC) to successfully dock with and integrate into the host chromatin.

Figure 1: Hypothesized signaling pathway for this compound-mediated inhibition of HIV-1 integration.

Experimental Validation: Protocols & Workflow

Validating the anti-HIV-1 activity and mechanism of this compound requires a multi-step, systematic approach. The following protocols provide a framework for researchers to replicate and expand upon these findings.

Figure 2: Logical workflow for characterizing the anti-HIV-1 activity of this compound.

Protocol 1: In Vitro HIV-1 Replication Assay in PBMCs

Objective: To determine the dose-dependent effect of this compound on the replication of a wild-type HIV-1 strain in primary human cells.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and 2 µg/mL Phytohemagglutinin (PHA) for 3 days to stimulate T-cell activation.

-

Infection: After stimulation, wash the cells and infect with a known infectious dose (e.g., TCID₅₀ of 100) of an HIV-1 laboratory strain (e.g., HIV-1NL4-3) for 4 hours at 37°C.

-

Treatment: Wash the cells to remove unbound virus and resuspend in fresh medium containing Interleukin-2 (IL-2) (20 U/mL). Distribute the cells into a 96-well plate and add serial dilutions of this compound (e.g., from 0.1 nM to 1 µM). Include a "no drug" virus control and a "no virus" cell control.

-

Incubation & Monitoring: Culture the cells for 7-10 days, collecting a portion of the supernatant every 2-3 days. Replenish with fresh medium containing the corresponding concentration of this compound.

-

Endpoint Measurement: Quantify the amount of viral replication in the collected supernatants using a p24 antigen ELISA kit.

-

Data Analysis: Plot the p24 concentration over time for each drug concentration. Calculate the IC₅₀ (the concentration of drug that inhibits viral replication by 50%) at the peak of infection.

Protocol 2: Single-Round Infectivity Assay

Objective: To confirm that this compound acts at a post-entry stage of the viral lifecycle.

Methodology:

-

Virus Production: Generate Env-pseudotyped viruses by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-) and a plasmid expressing an HIV-1 envelope protein (e.g., from a specific viral strain).

-

Cell Plating: Seed a target cell line that expresses CD4, CXCR4, and CCR5 (e.g., TZM-bl cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment & Infection: Pre-treat the TZM-bl cells with serial dilutions of this compound for 2 hours. Subsequently, add the pseudovirus supernatant to the wells. As a control, include an entry inhibitor (e.g., Maraviroc for a CCR5-tropic virus) and a reverse transcriptase inhibitor (e.g., Nevirapine).

-

Incubation: Incubate the plates for 48 hours at 37°C. This allows for a single round of entry, reverse transcription, integration, and reporter gene expression.

-

Endpoint Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings to the "no drug" control. If this compound inhibits luciferase expression similarly to the reverse transcriptase inhibitor but not the entry inhibitor (when added post-infection), it indicates a post-entry mechanism.

Protocol 3: Quantification of Integrated HIV-1 DNA via Alu-PCR

Objective: To directly measure the effect of this compound on the integration of viral DNA into the host genome.

Methodology:

-

Infection and Treatment: Infect a suitable cell line (e.g., Jurkat T-cells) with DNase-treated HIV-1 stock in the presence or absence of this compound and an integrase inhibitor control (e.g., Raltegravir).

-

Genomic DNA Extraction: At 48 hours post-infection, harvest the cells and extract total genomic DNA using a commercial kit, ensuring high purity.

-

First-Round PCR: Perform a nested PCR. The first round uses a forward primer specific to a highly repetitive human Alu sequence and a reverse primer specific to the HIV-1 Gag region. This ensures that only viral DNA integrated near an Alu element is amplified.

-

Second-Round (qPCR): Use the product from the first round as a template for a quantitative PCR (qPCR) reaction. This second round uses a set of primers and a probe internal to the HIV-1 LTR region.

-

Normalization: Separately, quantify a host housekeeping gene (e.g., GAPDH) from the same genomic DNA samples to normalize for the amount of input DNA.

-

Data Analysis: Compare the amount of amplified integrated HIV-1 DNA in the this compound-treated samples to the untreated control. A significant reduction, similar to that seen with the integrase inhibitor, confirms that the drug blocks viral integration.[3]

Implications and Future Directions

The discovery of this compound's anti-HIV-1 activity opens up a novel therapeutic avenue focused on modulating host cell pathways to create an anti-viral state.

-

Novelty of Mechanism: Targeting a host receptor like VPAC2 to inhibit viral integration is a fundamentally different strategy from directly targeting viral enzymes. This approach could be effective against viral strains that have developed resistance to conventional drugs targeting the reverse transcriptase or protease enzymes.[12][13]

-

High Barrier to Resistance: Viruses may find it more difficult to develop resistance to a host-targeted therapy, as they would need to adapt to a change in the host cellular environment rather than simply mutating a single viral protein.

-

Challenges and Considerations: Modulating a host receptor is not without risks. VPAC2 is involved in various physiological functions, and systemic agonism could lead to off-target effects, as suggested by studies in different disease models where adverse outcomes were observed.[14] Future drug development would need to focus on maximizing the anti-viral effect while minimizing systemic side effects, perhaps through targeted delivery or by identifying the specific downstream effector of the anti-integration signal, which could then be targeted more directly.

References

- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved within 25 years after the discovery of HIV. Trends in Pharmacological Sciences, 30(12), 605-615.

-

Yamamoto, N., et al. (2012). Novel Postentry Inhibitor of Human Immunodeficiency Virus Type 1 Replication Screened by Yeast Membrane-Associated Two-Hybrid System. Journal of Virology, 86(12), 6547-6557. Retrieved from [Link]

-

The Lancet HIV. (2015). Safety and efficacy of an HIV-1 attachment inhibitor. YouTube. Retrieved from [Link]

-

Gourlet, P., et al. (2007). Development of selective agonists and antagonists for the human vasoactive intestinal peptide VPAC2 receptor. Peptides, 28(9), 1703-1709. Retrieved from [Link]

-

Farooq, F., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Human Molecular Genetics, 23(9), 2265-2279. Retrieved from [Link]

-

Wågsäter, D., et al. (2012). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 46(6), 327-332. Retrieved from [Link]

-

Farooq, F., et al. (2014). Model for VPAC2 receptor agonist (BAY 55-9837) action. ResearchGate. Retrieved from [Link]

-

Martinez, M., et al. (2011). HIV-1 integration is inhibited by stimulation of the VPAC2 neuroendocrine receptor. Journal of Leukocyte Biology, 90(5), 987-995. Retrieved from [Link]

-

Singh, K., et al. (2022). New antiretroviral inhibitors and HIV-1 drug resistance: more focus on 90% HIV-1 isolates? FEMS Microbiology Reviews, 46(1). Retrieved from [Link]

-

Reading, C. L., et al. (2010). Peptide sugar mimetics prevent HIV type 1 replication in peripheral blood mononuclear cells in the presence of HIV-positive antiserum. AIDS Research and Human Retroviruses, 26(2), 149-160. Retrieved from [Link]

-

Tamamura, H., et al. (2010). Rev-derived peptides inhibit HIV-1 replication by antagonism of Rev and a co-receptor, CXCR4. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4222. Retrieved from [Link]

-

De Clercq, E. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews, 39(4), 1356-1393. Retrieved from [Link]

-

Ramirez, J., & Ricardo-Dukelow, M. (2012). Attenuation of HIV-1 replication in macrophages by cannabinoid receptor 2 agonists. Journal of Neuroimmune Pharmacology, 7(4), 899-911. Retrieved from [Link]

-

Clinical Info .HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]

-

Sharma, P., et al. (2014). HIV-1 associated Topoisomerase IIβ kinase: a potential pharmacological target for viral replication. Current HIV Research, 12(2), 119-129. Retrieved from [Link]

-

Tilocca, B., et al. (2022). HIV and Drug-Resistant Subtypes. International Journal of Molecular Sciences, 23(19), 11296. Retrieved from [Link]

-

Hughes, A., & Anson, D. (2018). BAY 55-9837 (10 M) increases the amplitude of bioluminescence. ResearchGate. Retrieved from [Link]

-

Tremblay, C. (2004). Effects of HIV-1 Entry Inhibitors in Combination. Current Pharmaceutical Design, 10(15), 1861-1866. Retrieved from [Link]

-

Clinical Info .HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]

-

Koh, Y., et al. (2018). Single-Agent and Fixed-Dose Combination HIV-1 Protease Inhibitor Drugs in Fission Yeast (Schizosaccharomyces pombe). Viruses, 10(9), 461. Retrieved from [Link]

-

Smith, S., et al. (2019). Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV. Viruses, 11(9), 803. Retrieved from [Link]

-

Montefiori, D. (2025). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. Duke University. Retrieved from [Link]

-

Medicosis Perfectionalis. (2022). Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects). YouTube. Retrieved from [Link]

-

Pasternak, A., et al. (2021). Non-nucleoside reverse transcriptase inhibitor-based combination antiretroviral therapy is associated with lower cell-associated HIV RNA and DNA levels compared to protease inhibitor-based therapy. eLife, 10, e68174. Retrieved from [Link]

-

de Jong, J., et al. (2019). HIV-1 anchor inhibitors and membrane fusion inhibitors target distinct but overlapping steps in virus entry. Journal of Biological Chemistry, 294(41), 15069-15082. Retrieved from [Link]

-

Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry Inhbitors: An Overview. Current Topics in Microbiology and Immunology, 339, 43-68. Retrieved from [Link]

-

Kvaratskhelia, M., et al. (2014). Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects. Acta Naturae, 6(1), 19-27. Retrieved from [Link]

-

Life Science Production. (n.d.). Bay 55-9837. Retrieved from [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. HIV-1 integration is inhibited by stimulation of the VPAC2 neuroendocrine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Agent and Fixed-Dose Combination HIV-1 Protease Inhibitor Drugs in Fission Yeast (Schizosaccharomyces pombe) [mdpi.com]

- 10. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New antiretroviral inhibitors and HIV-1 drug resistance: more focus on 90% HIV-1 isolates? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Bay-55-9837 in Murine Models

Introduction: The Therapeutic Potential of Bay-55-9837

This compound is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] The VPAC2 receptor, a G protein-coupled receptor, is a key regulator in diverse physiological processes. Initially investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion,[1][3][4] this compound has emerged as a promising candidate for other indications, most notably Spinal Muscular Atrophy (SMA).[5][6]

In the context of SMA, a devastating neuromuscular disorder caused by reduced levels of the Survival Motor Neuron (SMN) protein, this compound offers a novel therapeutic strategy.[5][6] Research has demonstrated that activation of the VPAC2 receptor by this compound initiates a downstream signaling cascade involving the p38 MAPK pathway.[5] This activation ultimately leads to an increase in the expression of the SMN protein from the SMN2 gene, effectively compensating for the deficient SMN1 gene in SMA patients.[5][6] Preclinical studies in mouse models of severe SMA have shown that treatment with this compound not only increases SMN protein levels in critical tissues like the brain and spinal cord but also ameliorates the disease phenotype, improving motor function and weight gain.[5]

This document provides a detailed guide for researchers on the design and execution of in vivo experiments using this compound in mice, drawing from established preclinical protocols to ensure scientific rigor and reproducibility.

Mechanism of Action: VPAC2-Mediated SMN Upregulation

The therapeutic effect of this compound in SMA models is grounded in its ability to modulate gene expression via a specific signaling pathway. The compound's high affinity for the VPAC2 receptor triggers a cascade that has been shown to be protective in neuronal contexts.

Caption: Experimental workflow for this compound efficacy study in SMA mice.

Materials & Animals:

-

SMAΔ7 breeding pairs and resulting litters

-

Prepared this compound dosing solution (0.2 mg/kg)

-

Vehicle control solution (PBS/dH₂O)

-

30-gauge needles and 0.3 mL insulin syringes [5]* Warming pad for neonatal mice

-

Calibrated scale for daily weight measurements

Procedure:

-

Animal Preparation (Postnatal Day 0 - P0): a. At birth (P0), genotype pups to identify SMAΔ7 mice and their heterozygous/wild-type littermates. b. Randomly assign SMAΔ7 mice to either the vehicle control group or the this compound treatment group. Include heterozygous littermates as additional controls.

-

Treatment Administration (Starting P1): a. Beginning on P1, administer either vehicle or this compound (0.2 mg/kg) via IP injection twice daily. b. To perform the IP injection on a pup, hold it gently but firmly, exposing the lower abdominal quadrants. Insert the 30-gauge needle at a shallow angle to avoid puncturing internal organs. c. Return the pup to its mother immediately after injection.

-

Daily Monitoring and Phenotypic Analysis: a. Record the body weight of each pup daily at the same time. b. Perform a motor function test, such as the righting reflex time. Place the pup on its back and record the time it takes to flip over onto all four paws. [5]A longer time indicates poorer motor function. c. Continue daily treatment and monitoring until the designated experimental endpoint (e.g., P7 for tissue collection). [5]4. Endpoint Tissue Collection (P7): a. Euthanize mice in accordance with approved institutional animal care and use committee (IACUC) guidelines, typically 24 hours after the final dose. [5] b. Rapidly dissect and harvest tissues of interest (e.g., brain, spinal cord, skeletal muscle, heart). [5] c. Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent biochemical analysis (e.g., Western blotting).

Endpoint Analysis: Validating Therapeutic Effect

The primary endpoints should directly assess the compound's mechanism of action and its impact on the disease phenotype.

-

Western Blotting: This is a crucial assay to confirm the molecular target engagement.

-

SMN Protein: Probe tissue lysates for total SMN protein. A significant increase in SMN levels in the this compound group compared to the vehicle group validates the compound's primary effect.

-

p38 MAPK Pathway: To confirm the mechanism of action, probe for both total p38 and phosphorylated p38 (p-p38). An increased ratio of p-p38 to total p38 indicates activation of the target pathway. [5]* Phenotypic Data Analysis:

-

Body Weight: Plot the daily body weights for each group. Statistical analysis (e.g., two-way ANOVA) can determine if this compound treatment leads to significant weight gain compared to vehicle-treated SMA mice. [5] * Motor Function: Compare the righting times between treatment groups. A significant decrease in righting time in the treated group indicates an improvement in motor function. [5] By following these detailed protocols and considerations, researchers can effectively evaluate the in vivo efficacy of this compound in murine models, contributing to the development of novel therapeutics for devastating diseases like Spinal Muscular Atrophy.

-

References

-

Farooq, F., Hadwen, J., MacKenzie, D., et al. (2013). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. PLoS ONE, 8(10), e77714. [Link]

-

ResearchGate. (n.d.). Model for VPAC2 receptor agonist (BAY 55-9837) action. Retrieved from [Link]

-

Y-P, C., J, J., A, W., et al. (2013). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 47(2), 133-7. [Link]

-

Tsutsumi, M., et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453-1460. [Link]

-

Bergmann, R., et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. Oncotarget, 12(5), 426-441. [Link]

-

Life Science Production. (n.d.). Bay 55-9837. Retrieved from [Link]

-

Fenske, R. J., et al. (2021). Systemic Metabolic Alterations Correlate with Islet-Level Prostaglandin E2 Production and Signaling Mechanisms That Predict β-Cell Dysfunction in a Mouse Model of Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 793. [Link]

-

Fromy, B., et al. (2004). Evidence for the involvement of VPAC1 and VPAC2 receptors in pressure-induced vasodilatation in rodents. The Journal of Physiology, 558(Pt 2), 547-556. [Link]

-

Harmar, A. J., et al. (2012). Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1. British Journal of Pharmacology, 166(1), 4-17. [Link]

-

Ottaway, C. A. (1984). Interaction of vasoactive intestinal peptide with mouse lymphocytes: specific binding and the modulation of mitogen responses. The Journal of Experimental Medicine, 160(4), 1054-1069. [Link]

-

Cocks, T. M., et al. (1999). In vivo evidence that protease-activated receptors 1 and 2 modulate gastrointestinal transit in the mouse. British Journal of Pharmacology, 127(2), 449-457. [Link]

-

Ekblad, E., et al. (2020). Vasoactive intestinal peptide regulates ileal goblet cell production in mice. Neurogastroenterology & Motility, 32(11), e13926. [Link]

-

Fabricio, G. S. C., et al. (2022). The VIP/VPAC1R Pathway Regulates Energy and Glucose Homeostasis by Modulating GLP-1, Glucagon, Leptin and PYY Levels in Mice. International Journal of Molecular Sciences, 23(6), 2975. [Link]

-

Su, D., et al. (2015). Decreased adiposity and enhanced glucose tolerance in shikonin treated mice. Obesity (Silver Spring), 23(12), 2465-2472. [Link]

-

Fromy, B., et al. (2004). Evidence for the involvement of VPAC1 and VPAC2 receptors in pressure-induced vasodilatation in rodents. The Journal of Physiology, 558(Pt 2), 547-556. [Link]

-

Laber, S., et al. (2021). Ghrelin receptor agonist MK0677 and overnight fasting do not rescue deficient fear extinction in 129S1/SvImJ mice. Frontiers in Behavioral Neuroscience, 15, 762287. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Effects of Bay-55-9837 on Neuronal Cell Lines

Abstract

This document provides a comprehensive guide for researchers utilizing Bay-55-9837 in neuronal cell culture models. This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1] Its application in neuroscience research is primarily centered on its ability to modulate specific intracellular signaling pathways with neuroprotective and therapeutic potential. A key mechanism of action involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which has been shown to increase the expression of Survival Motor Neuron (SMN) protein.[2] This makes this compound a valuable tool for studying neurodegenerative diseases like Spinal Muscular Atrophy (SMA), where SMN protein deficiency is the primary cause.[2][3] This guide details the underlying mechanism of action, provides validated, step-by-step protocols for cell treatment and downstream analysis, and offers expected outcomes to facilitate experimental design and interpretation.

Section 1: Mechanism of Action - The VPAC2 to p38 MAPK Signaling Axis

The primary mechanism by which this compound exerts its effects in neuronal cells is through the activation of a specific G-protein coupled receptor, VPAC2. This interaction initiates a downstream signaling cascade that culminates in the modulation of gene and protein expression critical for neuronal health and survival.

Causality of the Pathway:

-

Receptor Binding: this compound selectively binds to and activates the VPAC2 receptor, a class B GPCR.[1]

-

G-Protein Activation: Upon agonist binding, the VPAC2 receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins.

-

p38 MAPK Activation: In neuronal cells, this signaling cascade leads to the phosphorylation and subsequent activation of p38 MAPK.[2] The phosphorylation status of p38 is a direct indicator of pathway activation.

-

SMN Protein Upregulation: Activated p38 MAPK has been shown to stabilize the SMN transcript and increase the translation of SMN protein.[2][3] This specific downstream effect is the cornerstone of its therapeutic potential for SMA.

The following diagram illustrates this critical signaling pathway.

Caption: General experimental workflow for this compound treatment.

3.1 Protocol: Treatment of Neuronal Cells with this compound

This protocol is based on the methodology described by Sargsyan et al. (2012). [2]

-

Cell Seeding: Seed NT2 or MN-1 cells in 6-well plates at a density of 5 x 10⁵ cells per well in their appropriate culture medium.

-

Adherence: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution to the desired final concentration (e.g., 0.25 µM) in culture medium. Prepare a vehicle control medium containing an equivalent volume of PBS.

-

Treatment: Aspirate the old medium from the cells and replace it with 2 mL of the prepared treatment or vehicle medium.

-

Incubation: Return the plates to the incubator and treat for the desired duration. For time-course experiments, a range of 0 to 24 hours is recommended. [2]6. Harvesting: After incubation, proceed immediately to cell harvesting for downstream analysis (e.g., protein extraction for Western blot or cell viability assay).

3.2 Protocol: Assessment of SMN and p-p38 Upregulation by Western Blot

This protocol provides a validated method to quantify changes in protein expression. [2][4][5]

-

Cell Lysis:

-

Place the 6-well plate on ice and wash cells once with 1 mL of ice-cold PBS.

-

Aspirate PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. [4][5] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. [4]2. Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions. [6]3. Sample Preparation & SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Mix the normalized lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis. [5]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [7]5. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [7]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer.

-

Recommended Antibodies: anti-SMN, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

-

Washing & Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5]8. Detection: Wash the membrane again three times with TBST. Apply an ECL reagent and visualize the bands using a chemiluminescence detection system. [5] 3.3 Protocol: Assessment of Cell Viability using MTT Assay

-

This assay ensures that the observed effects of this compound are not due to cytotoxicity. [8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control, as described in Protocol 3.1. Include a "no-cell" blank control.

-

MTT Addition: After the treatment period (e.g., 24 hours), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. 4. Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells. 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [9][10]6. Measurement: Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. [9][10]

Section 4: Data Analysis and Expected Outcomes

| Assay | Cell Line | Treatment | Expected Outcome | Rationale |

| Western Blot | NT2, MN-1 | 0.25 µM this compound for 24h | ~2-fold increase in SMN protein levels. [2] | Confirms the primary therapeutic effect of the compound. |

| Western Blot | NT2 | 0.25 µM this compound | Time-dependent increase in phospho-p38/total-p38 ratio. [2] | Validates the activation of the target p38 MAPK pathway. |

| MTT Assay | Any neuronal line | Therapeutic doses of this compound | No significant decrease in cell viability compared to vehicle. | Ensures observed effects are specific and not due to toxicity. |

Section 5: Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No increase in SMN protein | 1. This compound degradation.2. Cell line is non-responsive.3. Sub-optimal treatment time/concentration.4. Poor antibody quality. | 1. Use fresh aliquots of this compound; avoid freeze-thaw cycles.2. Confirm VPAC2 receptor expression in your cell line. Test on a positive control line like NT2.<[2]br>3. Perform a dose-response and time-course experiment.4. Validate your primary antibody with a positive control lysate. |

| High cell death in all wells | 1. Contamination.2. Compound cytotoxicity at high concentrations.3. Harsh cell handling. | 1. Check for contamination in the cell culture.2. Perform a dose-response MTT assay to determine the non-toxic concentration range.3. Handle cells gently during media changes and washing steps. |

| High background on Western blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Insufficient washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA).2. Titrate primary and secondary antibodies to optimal dilutions.3. Increase the number and duration of TBST washes. [5] |

References

-

Western Blotting for Neuronal Proteins - Protocols.io. (2024). protocols.io. [Link]

-

Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Immunofluorescence for Primary Brain Cell Cultures - Protocols.io. (2023). protocols.io. [Link]

-

Commentary: Functional Neuronal CB2 Cannabinoid Receptors in the CNS. (n.d.). Frontiers in Pharmacology. [Link]

-

Sargsyan, E., et al. (2012). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Molecular Neurodegeneration. [Link]

-

An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. (n.d.). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

-

Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target - Frontiers. (2016). Frontiers in Neuroscience. [Link]

-

(PDF) Western Blotting for Neuronal Proteins v1 - ResearchGate. (2024). ResearchGate. [Link]

-

Immunofluorescence Microscopy of Neural Cells Differentiated from Peripheral Blood-Derived Cells - JoVE. (2025). Journal of Visualized Experiments. [Link]

-

Western blot for tissue extract - Protocols.io. (2024). protocols.io. [Link]

-

CB2 receptor in the CNS: From immune and neuronal modulation to behavior | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Assessment of cell viability in primary neuronal cultures - PubMed. (2008). National Center for Biotechnology Information. [Link]

-

Indirect immunofluorescence staining of cultured neural cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

iCell DopaNeurons Application Protocol: Immunofluorescent Labeling - FujiFilm Cellular Dynamics. (n.d.). FujiFilm Cellular Dynamics. [Link]

-

Immunofluorescence Staining | A Typical Workflow - ibidi. (n.d.). ibidi GmbH. [Link]

-

Cell Viability Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

-

Model for VPAC2 receptor agonist (BAY 55-9837) action. - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Cannabinoid 2-Selective Agonist Inhibits Allogeneic Skin Graft Rejection In Vivo. (2022). Frontiers in Immunology. [Link]

-

Δ8-THC Induces Up-Regulation of Glutamatergic Pathway Genes in Differentiated SH-SY5Y: A Transcriptomic Study - MDPI. (2023). MDPI. [Link]

-

The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed. (2012). National Center for Biotechnology Information. [Link]

-

Cannabidiol Protects Dopaminergic Neuronal Cells from Cadmium - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Cannabinoid receptor subtype influence on neuritogenesis in human SH-SY5Y cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Impact of cannabinoids on synapse markers in an SH-SY5Y cell culture model. (n.d.). PLOS ONE. [Link]

-

The Anticancer Effect of Cannabinoid 2 Agonist L-759633 on C6 and SH-SY5Y Cell Lines. (2025). Cumhuriyet Medical Journal. [Link]

-

Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed. (2018). National Center for Biotechnology Information. [Link]

-

(PDF) Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells - ResearchGate. (2024). ResearchGate. [Link]

Sources

- 1. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]

- 2. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Western Blotting for Neuronal Proteins [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal Protein Extraction | Thermo Fisher Scientific - AU [thermofisher.com]

- 7. Western blot for tissue extract [protocols.io]

- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 10. protocols.io [protocols.io]

Bay-55-9837 dose-response curve analysis

Application Note & Protocol

Comprehensive Guide to Dose-Response Analysis of G-Protein Coupled Receptor (GPCR) Agonists

A Note on the Target: Scientific Clarity and Protocol Generalization

Initial interest was expressed in the dose-response analysis of Bay-55-9837 in the context of cannabinoid receptors. It is imperative to clarify that this compound is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), not the cannabinoid receptors (CB1/CB2).[1][2][3] Its mechanism of action involves the activation of downstream pathways such as the p38 MAPK pathway.[4][5]

This guide, therefore, will provide a comprehensive and broadly applicable framework for the dose-response analysis of G-Protein Coupled Receptor (GPCR) agonists. While the principles and protocols detailed herein are applicable to a wide range of GPCRs, including VPAC2, we will use the well-characterized cannabinoid receptors (CB1 and CB2) as a primary example to illustrate the experimental workflows. This approach allows for a detailed exploration of established methodologies, such as radioligand binding and cAMP functional assays, which are fundamental to GPCR pharmacology.

Introduction: The Imperative of Dose-Response Analysis in Pharmacology

The characterization of a novel therapeutic agent's interaction with its target receptor is a cornerstone of drug discovery and development. A dose-response analysis is fundamental to this process, providing quantitative insights into a compound's potency, efficacy, and mechanism of action. This analysis typically yields a sigmoidal curve that plots the magnitude of the biological response against the concentration of the compound.[6][7] From this curve, key parameters such as the half-maximal effective concentration (EC50) can be derived, which represents the concentration of an agonist that produces 50% of the maximal response.[8][9] A lower EC50 value indicates higher potency.[6]

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that represent a major class of drug targets.[10][11] Upon agonist binding, GPCRs activate intracellular signaling pathways, often leading to changes in the concentration of second messengers, such as cyclic adenosine monophosphate (cAMP).[10][12][13] Therefore, quantifying these downstream effects is a reliable method for determining agonist activity.

This application note provides a detailed guide for researchers to conduct a comprehensive dose-response analysis of a GPCR agonist, from initial target engagement to in vivo efficacy. We will detail protocols for:

-

In Vitro Radioligand Binding Assays: To determine the binding affinity of the agonist to its target receptor.

-

In Vitro Functional Assays: To quantify the agonist-induced cellular response, using cAMP accumulation as a primary example.

-

In Vivo Dose-Response Studies: To assess the physiological effects of the agonist in a living organism.

-

Data Analysis and Interpretation: To correctly model the dose-response relationship and calculate key pharmacological parameters.

Part 1: In Vitro Characterization - Radioligand Binding Assay

A radioligand binding assay is a highly sensitive and reliable method to determine the affinity of a test compound for a specific receptor.[14][15][16] This assay measures the ability of an unlabeled compound (the "competitor," in this case, our agonist of interest) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is adapted for determining the binding affinity of a test agonist for the human CB1 or CB2 receptor, often using [³H]-CP-55,940 as the radioligand.[16][17]

Materials:

-

Cell membranes prepared from cells stably expressing the human CB1 or CB2 receptor.

-

Radioligand: [³H]-CP-55,940.

-

Test Agonist (unlabeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control: A high concentration of a known, unlabeled CB1/CB2 agonist (e.g., WIN-55,212-2).[17]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test agonist in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the [³H]-CP-55,940 in assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the target receptor.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add cell membranes, [³H]-CP-55,940, and assay buffer to the wells.

-

Non-specific Binding: Add cell membranes, [³H]-CP-55,940, and a high concentration of the non-specific binding control (e.g., 10 µM WIN-55,212-2).

-

Competitive Binding: Add cell membranes, [³H]-CP-55,940, and each concentration of the test agonist.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test agonist. The IC50 (the concentration of the test agonist that displaces 50% of the specific binding of the radioligand) is determined by fitting the data to a non-linear regression model.[18] The binding affinity (Ki) of the test agonist is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

Visualization of the Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 2: In Vitro Functional Assay - cAMP Accumulation

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). Since many GPCRs, including CB1, CB2, and VPAC2, are coupled to the adenylyl cyclase signaling pathway, measuring changes in intracellular cAMP is a common method to assess receptor activation.[10][12][13]

-

Gs-coupled receptors (like VPAC2) activate adenylyl cyclase, leading to an increase in cAMP.

-

Gi-coupled receptors (like CB1 and CB2) inhibit adenylyl cyclase, leading to a decrease in cAMP.[10]

Protocol: HTRF-Based cAMP Assay for Gi-Coupled Receptors (e.g., CB1/CB2)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay to measure intracellular cAMP levels.[12][19]

Materials:

-

Cells stably expressing the target receptor (e.g., CHO-CB1 cells).

-

Test Agonist.

-

Forskolin (an adenylyl cyclase activator, used to induce a detectable baseline of cAMP for Gi-coupled receptors).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Stimulation buffer.

-

Cell lysis buffer.

-

384-well low-volume white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

-